molecular formula C16H17NO5S B11412174 N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412174
M. Wt: 335.4 g/mol
InChI Key: UQFKFSPDXDPQHT-UHFFFAOYSA-N
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Description

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) and catalysts (e.g., DMAP).

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a nucleophilic substitution reaction, where a thiol reacts with a suitable electrophile.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiophenyl group to form the dioxide, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group.

    Reduction: Reduction reactions can target the carbonyl groups within the chromene structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Utilized in the development of organic semiconductors and photovoltaic materials.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.

    Molecular Targets: Targets include kinases, proteases, and other regulatory proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-N-(4-METHOXYPHENYL)BENZAMIDE
  • N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-THIOPHENECARBOXAMIDE
  • N-(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)-2-PHENOXYACETAMIDE

Uniqueness

N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-5,7-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromene core structure is particularly noteworthy for its role in various pharmacological activities.

Properties

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-5,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C16H17NO5S/c1-9-5-10(2)15-12(18)7-14(22-13(15)6-9)16(19)17-11-3-4-23(20,21)8-11/h5-7,11H,3-4,8H2,1-2H3,(H,17,19)

InChI Key

UQFKFSPDXDPQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3CCS(=O)(=O)C3)C

Origin of Product

United States

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